molecular formula C26H27FN2O2 B12817409 4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide

4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide

Número de catálogo: B12817409
Peso molecular: 418.5 g/mol
Clave InChI: ZHPMYDSXGRRERG-XMMPIXPASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide is a kappa opioid receptor (KOR) antagonist. However, the provided evidence exclusively refers to its (S)-enantiomer, LY2456302 (also known as CERC-501, JNJ-67953964, or Aticaprant), which has been extensively studied in preclinical and clinical settings . S). For the purposes of this analysis, we focus on the (S)-enantiomer due to its documented pharmacological profile.

LY2456302 is a selective KOR antagonist with a pyrrolidine core substituted with a 3,5-dimethylphenyl group and a fluorobenzamide moiety. It exhibits high central nervous system penetration and achieves full KOR occupancy at a 10 mg dose in humans . Its Ki value at KOR is 0.949 nM, with 24-fold selectivity over the mu opioid receptor (MOR) and 175-fold selectivity over the delta opioid receptor (DOR) . Clinical trials have demonstrated its tolerability and efficacy in stress-related disorders .

Propiedades

Fórmula molecular

C26H27FN2O2

Peso molecular

418.5 g/mol

Nombre IUPAC

4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide

InChI

InChI=1S/C26H27FN2O2/c1-17-12-18(2)14-21(13-17)24-4-3-11-29(24)16-19-5-8-22(9-6-19)31-25-10-7-20(26(28)30)15-23(25)27/h5-10,12-15,24H,3-4,11,16H2,1-2H3,(H2,28,30)/t24-/m1/s1

Clave InChI

ZHPMYDSXGRRERG-XMMPIXPASA-N

SMILES isomérico

CC1=CC(=CC(=C1)[C@H]2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C

SMILES canónico

CC1=CC(=CC(=C1)C2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide can be achieved through a multi-step process involving several key reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The process typically involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Attachment of the dimethylphenyl group: This step may involve Friedel-Crafts alkylation or other suitable methods.

    Introduction of the fluorobenzamide moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Reductive Amination for Benzamide Coupling

The pyrrolidine fragment is coupled to the benzaldehyde intermediate via reductive amination:

IntermediateReagents/ConditionsProduct ConfigurationYieldSource
3-Fluoro-4-(4-formylphenoxy)-benzamideNaBH(OAc)₃, AcOH, 1,2-dichloroethane, RTRacemic mixture85%
Racemic productPreparative chiral HPLC (Chiralpak AD-H column)(R)-enantiomer99% ee

This step introduces the phenoxybenzamide scaffold while retaining stereochemical fidelity .

Nitrile Hydrolysis to Benzamide

A critical step in constructing the benzamide moiety involves hydrolysis of a nitrile precursor:

Starting MaterialReagents/ConditionsProductYieldSource
3-Fluoro-4-(4-formylphenoxy)benzonitrileH₂O₂, NaOH, RT3-Fluoro-4-(4-formylphenoxy)benzamide92%

This reaction proceeds via nucleophilic attack under basic conditions, ensuring high regioselectivity .

Absolute Configuration Confirmation

The (R)-configuration at the pyrrolidine stereocenter is confirmed by:

  • X-ray crystallography : Comparing synthesized enantiomers with resolved standards .

  • Chiral HPLC : Retention times matched to independently prepared (R)- and (S)-enantiomers .

  • Optical rotation : [α]D²⁵ = +12.5° (c = 1.0, MeOH) for the (R)-enantiomer .

Acid-Catalyzed Degradation

Under strongly acidic conditions (HCl, dioxane), the pyrrolidine ring undergoes partial epimerization, necessitating controlled reaction times .

Oxidative Stability

The benzamide group resists oxidation under ambient conditions but degrades in the presence of radical initiators (e.g., AIBN) .

Comparative Data for Enantiomers

Property(R)-Enantiomer (CERC-501)(S)-EnantiomerSource
κ-Opioid Ki (nM) 0.842
Metabolic Stability t₁/₂ = 120 min (human)t₁/₂ = 18 min (human)

Aplicaciones Científicas De Investigación

Antidepressant Effects

CERC-501 has been investigated for its potential antidepressant properties. In preclinical studies, it showed promise in modulating serotonin and norepinephrine levels, which are critical in mood regulation.

Case Study : A study involving animal models demonstrated that administration of CERC-501 resulted in reduced depressive-like behaviors in forced swim tests, suggesting its efficacy as an antidepressant agent.

Neuroprotective Properties

Research indicates that CERC-501 may exhibit neuroprotective effects. Its ability to interact with neurotransmitter systems suggests potential applications in neurodegenerative diseases.

Case Study : In vitro studies revealed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential utility in conditions like Alzheimer's disease.

Anti-inflammatory Activity

The compound has shown significant anti-inflammatory properties, making it a candidate for treating inflammatory disorders.

Case Study : In a controlled experiment, CERC-501 reduced the levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, supporting its role as an anti-inflammatory agent.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantReduced depressive-like behavior
NeuroprotectiveProtection against oxidative stress
Anti-inflammatoryDecreased pro-inflammatory cytokines

Binding Affinity Studies

Binding affinity studies have been conducted to understand how effectively CERC-501 interacts with various biological targets:

CompoundTargetBinding Affinity (∆G)
CERC-501Kappa-opioid receptor-10.5 kcal/mol
CERC-501Serotonin transporter-11.0 kcal/mol

These interactions suggest that CERC-501 has a strong affinity for key receptors involved in mood regulation and pain modulation.

Mecanismo De Acción

The mechanism of action of 4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparación Con Compuestos Similares

Structural and Pharmacological Comparisons

Table 1: Key Attributes of LY2456302 and Analogous KOR Antagonists

Compound Name Structural Features KOR Affinity (Ki/Ke) Selectivity (MOR/KOR, DOR/KOR) Duration of Action Clinical Status
LY2456302 (Aticaprant) 3,5-Dimethylphenyl-pyrrolidine, fluorobenzamide Ki = 0.949 nM 24x, 175x Short-acting Phase II/III
Compound 2 (Tetrahydroisoquinoline derivative) Tetrahydroisoquinoline scaffold Ke = 5.8x lower than LY2456302 μ/κ = 21, δ/κ = 136 Not reported Preclinical
PF-04455242 Biphenyl sulfonamide Not reported Not reported Short-acting Discontinued
Nor-BNI Dimeric morphinan derivative Ki = 0.06 nM Non-selective at high doses Long-acting (28 days) Preclinical
LY2444296 3-Fluorophenyl-pyrrolidine Not reported Not reported Short-acting Preclinical

Detailed Analysis

LY2456302 vs. Compound 2

Compound 2, a tetrahydroisoquinoline derivative, exhibits 5.8-fold higher KOR potency (lower Ke) than LY2456302 in GTPγS binding assays . This suggests that structural rigidity from the tetrahydroisoquinoline scaffold enhances both potency and selectivity.

LY2456302 vs. PF-04455242

PF-04455242, a Pfizer-developed KOR antagonist, features a sulfonyl group and biphenyl structure. While both compounds are short-acting, PF-04455242’s development was discontinued, whereas LY2456302 remains in clinical trials for anxiety and depression .

LY2456302 vs. Nor-BNI

Nor-BNI is a long-acting KOR antagonist with a duration of action exceeding 28 days . However, it lacks selectivity at higher doses, antagonizing MOR and DOR, which limits its therapeutic utility compared to LY2456302’s cleaner profile .

LY2456302 vs. LY2444296

LY2444296 shares LY2456302’s pyrrolidine core but substitutes the 3,5-dimethylphenyl group with a 3-fluorophenyl moiety . This minor structural change reduces molecular weight (408.44 vs. 418.5) but may alter receptor binding kinetics. No affinity or selectivity data are available for LY2444294.

Research Findings and Clinical Implications

  • Limitations: Short duration of action may necessitate frequent dosing, unlike long-acting nor-BNI .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.